Betamethasone 17-propionate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYMTTQVNYAJAA-XGQKBEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310398 | |
| Record name | Betamethasone 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5534-13-4 | |
| Record name | Betamethasone 17-propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone 17-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE 17-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q20XC60T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Chemical Synthesis and Analog Research of Betamethasone 17 Propionate
Methodologies for Chemical Synthesis
The synthesis of Betamethasone (B1666872) 17-propionate is a targeted process focused on the selective esterification of the C17 hydroxyl group of the betamethasone core structure. One patented method involves a cyclization reaction between betamethasone and triethyl orthopropionate. google.com This reaction, catalyzed by p-toluenesulfonic acid, forms a betamethasone-17, 21-propropylene cyclic ester intermediate, which is then selectively hydrolyzed to yield the final Betamethasone 17-propionate product. google.com
Table 1: Synthesis Methodologies
| Product | Precursor | Key Steps | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| This compound | Betamethasone | Cyclic ester formation, Selective hydrolysis | Triethyl orthopropionate, p-toluenesulfonic acid | google.com |
Exploration of Derivatives and Related Compounds
This compound can be prepared from Betamethasone Dipropionate through selective hydrolysis. Betamethasone Dipropionate features two propionate (B1217596) groups at the C17 and C21 positions. The C21 ester is more susceptible to hydrolysis. This selective removal can be achieved through carefully controlled alkaline hydrolysis. dshs-koeln.de For example, dissolving betamethasone dipropionate in methanol (B129727) and adding a sodium hydrogen carbonate solution can initiate the partial hydrolysis, yielding a mixture of the 17-propionate and 21-propionate isomers, which can then be separated. dshs-koeln.de
The degradation of betamethasone dipropionate is influenced by factors like temperature and pH, leading to the formation of both betamethasone-17-propionate and betamethasone-21-propionate. researchgate.netnih.gov This controlled degradation can therefore be considered a viable, albeit complex, pathway to obtaining the 17-propionate derivative. researchgate.net
The structural confirmation of this compound and its analogues relies on a suite of advanced analytical techniques. Betamethasone 11-Oxo 17-Propionate, an impurity of betamethasone, is characterized by the oxidation of the C11 hydroxyl group to a ketone. veeprho.com
Its structure is confirmed using methods that provide molecular weight, formula, and functional group information. High-resolution mass spectrometry (MS) is critical for determining the exact molecular formula, which for Betamethasone 11-Oxo 17-Propionate is C25H31FO6. esschemco.com Spectroscopic methods such as Infrared (IR) spectroscopy would confirm the presence of the key functional groups, including the newly formed ketone at C11. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and proton environments, confirming the precise location of the propionate group and the modification at C11. The structure of related analogues, such as Betamethasone 9,11-Epoxide 17-Propionate, is also elucidated using these comprehensive analytical approaches. nih.gov
Table 2: Analytical Data for Betamethasone 11-Oxo 17-Propionate
| Analytical Technique | Observation | Inferred Information | Reference |
|---|---|---|---|
| Molecular Formula | C25H31FO6 | Elemental composition | esschemco.com |
| Molecular Weight | 446.52 g/mol | Mass of the molecule | |
| Appearance | White Solid | Physical state | esschemco.com |
| Purity (by HPLC) | ≥95% - 97.9% | Level of purity | esschemco.com |
| Synonyms | 11-Dehydrothis compound | Alternative nomenclature | |
Synthesis of this compound from Precursors (e.g., Betamethasone Dipropionate)
Isomerization Studies and Positional Reactivity (e.g., 17-Propionate to 21-Propionate)
Corticosteroid esters like this compound are known to undergo intramolecular acyl migration. aston.ac.uk The propionate group can move from the C17 position to the C21 position, resulting in the formation of the Betamethasone 21-propionate isomer. researchgate.netaston.ac.uknih.gov This transesterification is a significant degradation pathway, particularly in aqueous solutions, and its rate is highly dependent on pH. nih.govmaynoothuniversity.ie
Studies on the related compound, betamethasone-17-valerate (B13397696), show that it is relatively stable at a pH between 2.7 and 5.3, but the isomerization rate increases rapidly at higher pH values. maynoothuniversity.ie For instance, the isomerization of methylprednisolone (B1676475) 21-succinate to the 17-succinate isomer is the dominant reaction between pH 3.6 and 7.4, while hydrolysis is faster in more basic solutions (pH > 7.4). nih.gov This acyl migration is a reversible equilibrium, and the C21-ester is often the more thermodynamically stable isomer. researchgate.netaston.ac.uk
The differentiation between the 17-propionate and 21-propionate isomers can be achieved using mass spectrometry, as they exhibit distinct fragmentation patterns. dshs-koeln.de While both isomers may initially lose hydrogen fluoride, the subsequent fragmentation differs: 21-esters readily eliminate water, a process less pronounced in the 17-esters. dshs-koeln.de This analytical distinction is crucial for monitoring the stability and purity of this compound formulations.
Iii. Degradation Pathways and Chemical Stability Studies
Kinetics of Thermal Degradation
The thermal degradation of betamethasone (B1666872) esters, including betamethasone 17-propionate, generally follows first-order kinetics. nih.govnih.gov This means that the rate of degradation is directly proportional to the concentration of the compound.
The pH of the medium significantly influences the rate of thermal degradation. Studies on the closely related compound, betamethasone dipropionate, show that it is most stable in the pH range of 3.5 to 4.5. nih.govnih.gov Outside of this range, degradation increases. For instance, the degradation of betamethasone dipropionate to form this compound increases with a rise in pH. nih.gov
The formation of degradation products is also pH-dependent. At a pH of 7.5, this compound and betamethasone 21-propionate are the primary products formed from the degradation of betamethasone dipropionate. nih.govscispace.com In contrast, at a lower pH of 2.5, betamethasone 21-propionate is the sole degradation product observed. nih.govscispace.com At intermediate pH levels of 5.5 and 6.5, this compound, betamethasone 21-propionate, and betamethasone alcohol are all formed. nih.gov
The medium in which the compound is formulated also affects its stability. For example, a higher rate of photodegradation has been observed in cream formulations compared to gel formulations. researchgate.net
The polarity of the solvent plays a crucial role in the degradation kinetics of betamethasone esters. The rate of degradation increases as the dielectric constant of the solvent decreases, indicating that these esters are more stable in polar media compared to non-polar media. nih.govresearchgate.net This is attributed to the relatively non-polar character of the esters. nih.gov
Conversely, an increase in the ionic strength of the medium, such as with a phosphate (B84403) buffer, leads to a decrease in the degradation rate. nih.govnih.gov This inhibitory effect is thought to be due to the deactivation of the activated species involved in the degradation reaction. nih.gov The second-order rate constants for phosphate ion-inhibited reactions have been found to be in the range of 3.02-1.30×10-6 M-1 s-1. nih.govnih.gov
Influence of pH and Media on Reaction Rates
Mechanisms of Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound. This process involves the cleavage of the ester bond at the C17 position. A key mechanism in the degradation of betamethasone esters is the intramolecular acyl migration. In the case of this compound, the propionate (B1217596) group can migrate from the C17 position to the C21 position, forming the more stable isomer, betamethasone 21-propionate. researchgate.net This isomerization is a reversible process.
Following the migration to the C21 position, the ester can then undergo hydrolysis to form betamethasone alcohol. nih.govresearchgate.net This deacylation at both C17 and C21 positions, with the interconversion between the 17- and 21-propionate esters, is a central feature of the hydrolytic degradation pathway. nih.gov
Photodegradation Mechanisms and Products
This compound is susceptible to degradation upon exposure to light, a process known as photodegradation. mdpi.com Studies on related betamethasone esters have shown that exposure to UV radiation (300-400 nm) can lead to the formation of two major unknown degradation products. The rate of photodegradation is influenced by the solvent, with greater decomposition observed in solvents with a lower dielectric constant. researchgate.net
The kinetics of photodegradation have been found to follow a first-order reaction. researchgate.net The rate of this degradation can be influenced by the presence of other substances. For instance, preservatives like chlorocresol can have a photoprotective effect. mdpi.com Furthermore, the use of light-scattering agents such as titanium dioxide has been shown to be effective in photostabilizing betamethasone esters in formulations.
Identification and Characterization of Degradation Products and Impurities
The degradation of this compound results in the formation of several related substances and impurities. These are often identified and quantified using high-performance liquid chromatography (HPLC). nih.govafricanjournalofbiomedicalresearch.com
A primary and significant degradation product of this compound is its isomer, betamethasone 21-propionate. nih.govresearchgate.net This compound is formed through the intramolecular migration of the propionate group from the C17 to the C21 position. Betamethasone 21-propionate is considered an impurity in formulations of betamethasone dipropionate and clobetasol (B30939) propionate. lgcstandards.comlgcstandards.com
The differentiation between this compound and betamethasone 21-propionate can be achieved through mass spectrometry, as they exhibit distinct fragmentation patterns despite having the same molecular weight. dshs-koeln.de While the 17-esters preferentially lose the carboxylic acid, the 21-esters tend to eliminate the ester group in the form of ketene (B1206846) and water. dshs-koeln.de
Betamethasone Alcohol
Betamethasone alcohol is a core degradation product resulting from the hydrolysis of betamethasone esters. nih.govoup.com In the degradation cascade of betamethasone dipropionate, betamethasone alcohol is formed via the hydrolysis of betamethasone 21-propionate. nih.gov The pathway suggests that betamethasone dipropionate first degrades to its monoester forms, this compound and betamethasone 21-propionate. researchgate.netresearchgate.net The 21-ester is then hydrolyzed to yield betamethasone alcohol. nih.gov
Studies involving the thermal degradation of related compounds, such as betamethasone-17-valerate (B13397696), support this pathway, showing decomposition to betamethasone-21-valerate and subsequently to betamethasone alcohol. oup.comcolab.ws This indicates a general mechanism for 17-ester corticosteroids involving acyl migration from the C17 to the C21 position, followed by hydrolysis of the more labile 21-ester. oup.com
The formation of betamethasone alcohol from betamethasone dipropionate is pH-dependent, with its formation decreasing as the pH rises. nih.gov This is consistent with the observation that its precursor, betamethasone 21-propionate, also forms in smaller quantities at higher pH levels. nih.gov
Table 1: Influence of pH on the Formation of Betamethasone Dipropionate Degradation Products
| pH | This compound Formation | Betamethasone 21-propionate Formation | Betamethasone Alcohol Formation |
| 2.5 | Not a major product | Primary product | Not specified |
| 3.5-4.5 | Unstable, converts to 21-propionate | Formed | Formed |
| 5.5-6.5 | Formed | Formed | Formed |
| 7.5 | Major product | Minor product | Not a major product |
| This table is a qualitative summary based on findings from studies on betamethasone dipropionate degradation. nih.gov |
This compound-21-Acetate
Stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed to separate betamethasone dipropionate from its known impurities, which include this compound (referred to as impurity A), betamethasone 21-propionate (impurity B), and this compound-21-acetate (impurity C). researchgate.net The development of such analytical methods is crucial for monitoring the stability of pharmaceutical products and ensuring that the levels of these related substances remain within acceptable limits. researchgate.netnih.gov
The chemical structure of this compound combines the propionate group at the 17-position with an acetate (B1210297) group at the 21-position, representing a mixed diester of betamethasone.
Iv. Metabolic and Biotransformational Investigations
Metabolic Pathways of Betamethasone (B1666872) 17-Propionate and its Esters
Betamethasone 17-propionate is the primary active metabolite of Betamethasone dipropionate. hres.cahres.cahres.ca The metabolic journey of this compound involves several key transformations, primarily hydrolysis and hydroxylation, which occur in various tissues.
In vitro studies utilizing tissue homogenates and cell cultures have been instrumental in mapping the metabolic pathways of this compound. Studies using human liver and lung homogenates have demonstrated that Betamethasone dipropionate is rapidly hydrolyzed to this compound. researchgate.net Further biotransformation to more polar metabolites also occurs in liver homogenates. researchgate.net In human lung macrophages, this compound has shown the ability to inhibit the production of inflammatory mediators. caymanchem.com
Research on artificial living skin equivalents has also provided insights into the cutaneous metabolism of related compounds. While the degradation of Betamethasone 17-valerate was not significantly different in the presence of skin homogenate, the conversion of its isomer, Betamethasone 21-valerate, to Betamethasone was accelerated, indicating the presence of sufficient esterase activity in the skin. nih.gov This suggests that the skin possesses the enzymatic machinery necessary for the hydrolysis of corticosteroid esters.
The biotransformation of this compound and its parent compound, Betamethasone dipropionate, results in several key metabolites. The primary metabolic pathway involves the hydrolysis of the ester groups. Betamethasone dipropionate is first metabolized to this compound (B17P), which is considered the primary metabolite. hres.cahres.cahres.ca Subsequent hydrolysis leads to the formation of Betamethasone. hres.cahres.canih.govdshs-koeln.de
Further metabolism can occur through hydroxylation. The formation of 6β-hydroxy derivatives of both this compound and Betamethasone has been identified. hres.cahres.canih.gov Specifically, studies have noted the presence of 6β-hydroxythis compound (6β-OH-BMP) and 6β-hydroxybetamethasone (6β-OH-BM). nih.gov The metabolic processes also include oxidation of the 11β-hydroxyl group. drugbank.com
Biotransformation studies using microorganisms have also identified novel oxidized products. For instance, incubation with Musa acuminata resulted in the formation of Sananone dipropionate, which was further metabolized to Sananone propionate (B1217596) and Sananone. nih.gov
Table 1: Key Biotransformation Products of this compound and its Precursor
| Precursor Compound | Metabolite | Metabolic Reaction |
| Betamethasone dipropionate | This compound (B17P) | Hydrolysis |
| This compound | Betamethasone | Hydrolysis |
| This compound | 6β-hydroxythis compound (6β-OH-BMP) | Hydroxylation |
| Betamethasone | 6β-hydroxybetamethasone (6β-OH-BM) | Hydroxylation |
| Betamethasone dipropionate | Sananone dipropionate | Oxidation (microbial) |
| Sananone dipropionate | Sananone propionate | Hydrolysis & Oxidation (microbial) |
| Sananone dipropionate | Sananone | Hydrolysis & Oxidation (microbial) |
In Vitro Metabolic Profiling in Tissue Homogenates and Cell Cultures
Enzymatic Hydrolysis Studies (e.g., Esterase Activity)
Enzymatic hydrolysis is a crucial step in the metabolism of this compound. Esterases, present in various tissues including the skin, liver, and plasma, are responsible for cleaving the propionate ester bond. nih.govresearchgate.net The hydrolysis of the prodrug Betamethasone dipropionate to the active metabolite this compound is a rapid process mediated by these enzymes. researchgate.netresearchgate.net Subsequent, slower hydrolysis of this compound to Betamethasone also occurs. researchgate.net Studies have indicated that the conversion of Betamethasone 21-valerate to Betamethasone is accelerated by skin homogenate, confirming the presence of significant esterase activity in the skin. nih.gov
In Vivo Metabolic Fate in Preclinical Animal Models
Preclinical studies in animal models have provided valuable information on the in vivo metabolic fate of this compound and its precursors.
Following intravenous administration of Betamethasone dipropionate to pregnant rats and mice, the parent compound disappears rapidly from the plasma. nih.gov this compound emerges as the main metabolite in circulation, followed by Betamethasone. nih.gov Tissue distribution studies in rats using radiolabelled Betamethasone dipropionate have shown that the highest levels of radioactivity are found in the kidney and liver. hres.cahres.ca In pregnant rats, a high uptake of radioactivity was observed in the fetal adrenal cortex. nih.gov Furthermore, the ratios of radioactivity in the brain tissues to the plasma in fetuses were significantly higher than in the dams. nih.gov
Table 2: Pharmacokinetic Parameters of Betamethasone (BOH) and this compound (B17P) in Humans
| Parameter | Betamethasone (BOH) | This compound (B17P) |
| Time to Maximum Concentration (Tmax) | 2.8 ± 1.7 h | 15.0 ± 9.0 h |
| Maximum Concentration (Cmax) | 14.5 ± 3.7 ng/mL | 0.6 ± 0.2 ng/mL |
| Half-life (t1/2) | 9.6 ± 3.6 h | 80.8 ± 22.7 h |
| Data from a study in healthy Chinese volunteers after a single intramuscular administration. nih.gov |
The placental transfer of Betamethasone and its metabolites has been investigated in animal models. Studies in pregnant rats and mice have demonstrated that Betamethasone dipropionate and/or its metabolites can cross the placental barrier and distribute into fetal tissues. nih.gov The levels in fetal tissues were generally lower than those in maternal tissues. nih.gov Notably, this compound is suggested to be transferred across the placental barrier. nih.gov Research also indicates that considerable amounts of Betamethasone 17,21-dipropionate appeared in the fetal blood of mice and rabbits after topical application to the mother's skin. turkderm.org.tr
V. Molecular Mechanisms and Preclinical Pharmacological Research
Glucocorticoid Receptor Binding and Activation Kinetics
The initiation of betamethasone (B1666872) 17-propionate's activity is its binding to the cytosolic glucocorticoid receptor. This interaction is a critical determinant of its potency and efficacy.
Affinity and Specificity Studies
Betamethasone 17-propionate's affinity for the glucocorticoid receptor is a key factor in its pharmacological profile. Esterification of the betamethasone molecule at the C17 position to form this compound enhances its lipophilicity, which is believed to improve its penetration and subsequent binding to the intracellular GR. researchgate.net Research indicates that highly active glucocorticoids, including this compound, satisfy criteria for strong receptor binding, which is a major determinant of their therapeutic potential. nih.gov
The specificity of glucocorticoids for the GR over other steroid receptors, such as the progesterone (B1679170) receptor (PR), is an important consideration. Studies comparing a range of glucocorticoids have shown that less lipophilic glucocorticoids with small methyl groups at position 16, like betamethasone, tend to exhibit higher selectivity for the GR versus the PR. ersnet.org This selectivity is crucial in minimizing off-target effects.
Comparison with Other Glucocorticoid Esters
The chemical structure of glucocorticoid esters significantly influences their receptor binding affinity and, consequently, their potency. This compound is often compared to other esters, such as betamethasone 17-valerate and clobetasol (B30939) 17-propionate.
Esterification at different positions on the betamethasone molecule can lead to variations in activity. For instance, betamethasone dipropionate, which has propionate (B1217596) groups at both the C17 and C21 positions, is a biologically active diester with increased affinity for the glucocorticoid receptor, potentially enhancing its duration of effect. fda.gov In contrast, betamethasone 17-valerate has been shown to have a higher affinity for the glucocorticoid receptor than the parent betamethasone molecule. researchgate.net
Comparative studies have positioned fluticasone (B1203827) propionate as being intermediate in potency between betamethasone-17-valerate (B13397696) (less potent) and clobetasol-17-propionate (more potent). uni-muenchen.de Furthermore, research on endotoxin-induced uveitis in rats indicated that while betamethasone and clobetasol 17-propionate strongly inhibited cell infiltration, betamethasone dipropionate showed weaker inhibitory effects. nih.gov
Below is an interactive table summarizing the relative receptor binding affinities (RRA) of various corticosteroids, providing a comparative perspective.
| Compound | Relative Receptor Binding Affinity (RRA) |
| Dexamethasone | 100 |
| Beclomethasone-17-monopropionate | 1345 |
| Fluticasone Furoate | 2989 |
| Mometasone Furoate | 2100 |
| Fluticasone Propionate | 1775 |
| Budesonide | 935 |
| Triamcinolone Acetonide | 233 |
| Flunisolide | 190 |
| Beclomethasone Dipropionate | 53 |
| Desisobutyryl-ciclesonide | 1212 |
| Ciclesonide | 12 |
| Data sourced from multiple studies and may vary based on experimental conditions. researchgate.net |
Genomic and Non-Genomic Signaling Pathways
Upon activation by this compound, the glucocorticoid receptor complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: genomic and non-genomic signaling pathways. drugbank.comwiley.com These pathways are responsible for the broad range of anti-inflammatory and immunosuppressive effects of glucocorticoids.
Modulation of Gene Expression and Transcription (Transactivation)
The genomic pathway involves the direct binding of the activated GR to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. termedia.pl This interaction, termed transactivation, leads to the increased transcription of anti-inflammatory genes. drugbank.comnih.gov
Examples of genes induced via transactivation include those encoding for:
Anti-inflammatory proteins like lipocortin-1 (annexin A1) and vasocortin. termedia.pl
Interleukin-1 receptor antagonist and interleukin-10. drugbank.com
Enzymes such as phosphoenolpyruvate (B93156) carboxykinase and tyrosine aminotransferase. drugbank.com
This upregulation of anti-inflammatory proteins contributes significantly to the therapeutic effects of this compound.
Mechanisms of Anti-inflammatory Gene Induction
The induction of anti-inflammatory genes is a cornerstone of glucocorticoid action. By binding to GREs, the GR homodimer recruits co-activator proteins and the basal transcription machinery, leading to the synthesis of messenger RNA (mRNA) and subsequently, new proteins that suppress inflammation. uni-muenchen.de
For example, the induction of mitogen-activated protein kinase phosphatase-1 (MKP-1) is a key mechanism. MKP-1 dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are crucial components of pro-inflammatory signaling cascades.
Suppression of Pro-inflammatory Gene Transcription (Transrepression)
In addition to inducing anti-inflammatory genes, the activated GR can also suppress the expression of pro-inflammatory genes. This process, known as transrepression, is a major contributor to the anti-inflammatory effects of glucocorticoids and is thought to be associated with fewer side effects than transactivation. dovepress.com
Transrepression occurs through several mechanisms:
Direct Protein-Protein Interaction: The activated GR can directly interact with and inhibit pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). wiley.comtermedia.pl This prevents them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes.
Competition for Co-activators: The GR can compete with other transcription factors for limited pools of essential co-activator molecules, thereby reducing the transcription of inflammatory genes.
This suppression mechanism affects a wide array of pro-inflammatory molecules, including:
Cytokines: Interleukins (IL-1, IL-2, IL-4, IL-5, IL-6, IL-8, IL-11, IL-13) and tumor necrosis factor-alpha (TNF-α). termedia.plmdpi.com
Chemokines: Such as RANTES and MCP-1. uni-muenchen.de
Adhesion Molecules: Including ICAM-1 and VCAM-1. uni-muenchen.de
Inflammatory Enzymes: Such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). uni-muenchen.de
Recent research also points to the involvement of glucocorticoids in post-transcriptional gene expression, affecting mRNA stability and translation processes. termedia.pl
Cellular and Molecular Anti-inflammatory Effects
This compound, a potent synthetic glucocorticoid, exerts its therapeutic effects through a variety of cellular and molecular anti-inflammatory actions. These mechanisms collectively work to reduce the signs and symptoms of inflammatory skin conditions by targeting key pathways in the inflammatory cascade.
A primary mechanism of action for this compound is the significant suppression of pro-inflammatory cytokine production. In murine models of psoriasis-like skin inflammation, topical application of betamethasone has been shown to dramatically inhibit the increased expression of messenger RNA (mRNA) for key cytokines including interferon-gamma (IFN-γ), interleukin-17 (IL-17), and interleukin-22 (IL-22). nih.gov These cytokines are central to the pathogenesis of psoriasis, driving keratinocyte hyperproliferation and further immune cell recruitment. nih.gov Specifically, IL-17 and IL-22 are known to promote keratinocyte activation and the release of other inflammatory mediators. d-nb.info
In studies using human keratinocytes stimulated to mimic an inflammatory environment, betamethasone demonstrated a significant ability to inhibit the secretion of several cytokines. When combined with calcipotriol (B1668217), it markedly inhibited the release of IL-17C, IL-20, IL-6, and IL-8. researchgate.net IL-8 is a potent chemokine that attracts neutrophils, while IL-17C and IL-20 amplify the inflammatory response in the skin. d-nb.inforesearchgate.net Furthermore, research on psoriatic skin has shown that combination therapy with betamethasone dipropionate down-regulates the expression of tumor necrosis factor-alpha (TNF-α), IL-23A, and IL-17A. medicaljournals.se TNF-α is a critical pro-inflammatory cytokine with multiple roles in psoriasis, including the regulation of immune cells and keratinocyte functions. medicaljournals.se
Table 1: Effect of Betamethasone on Pro-inflammatory Cytokine Expression in Preclinical Models
| Cytokine | Model System | Observed Effect | Reference |
| TNF-α | Psoriatic Patient Skin (with Calcipotriol) | Down-regulation of expression | medicaljournals.se |
| IL-17A | Psoriatic Patient Skin / Murine Psoriasis Model | Down-regulation of mRNA expression | nih.govmedicaljournals.se |
| IL-22 | Murine Psoriasis Model | Suppression of mRNA expression | nih.govekb.eg |
| IFN-γ | Murine Psoriasis Model / Psoriatic Patient Skin | Suppression of mRNA expression | nih.govmedicaljournals.se |
| IL-8 | Human Keratinocytes (with Calcipotriol) | Inhibition of secretion | researchgate.net |
| IL-6 | Human Keratinocytes (with Calcipotriol) | Inhibition of secretion | researchgate.net |
This compound influences the balance of T-helper (Th) cell subsets, which are critical orchestrators of the immune response. In vitro studies have shown that betamethasone exerts a broad inhibitory effect on T-cell subsets. mdpi.comresearchgate.net Specifically, it has been shown to inhibit the differentiation and activity of pro-inflammatory Th1 and Th17 cells. nih.govmdpi.com Th1 cells are characterized by the production of IFN-γ, while Th17 cells produce IL-17, both of which are key drivers in many inflammatory dermatoses. nih.govfrontiersin.org
In cultured T-cells from psoriasis patients, betamethasone inhibited the production of Th1, Th2, and Th17 cytokines. niph.go.jp While some studies suggest that vitamin D analogues (often combined with betamethasone) may promote a shift towards a Th2 or regulatory T-cell (T-reg) profile, betamethasone itself tends to have a more generalized suppressive effect on multiple T-cell types. mdpi.comresearchgate.netniph.go.jp For example, in studies on peripheral blood mononuclear cells, betamethasone treatment, particularly in combination with calcipotriol, significantly inhibited the expression of RORC, a key transcription factor for Th17 cell differentiation. researchgate.net Furthermore, betamethasone can suppress the production of TNF-α and IFN-γ from Th1 cells and IL-17A and IL-22 from Th17 cells. researchgate.net
A hallmark of inflammatory skin disease is the infiltration of immune cells into the epidermis and dermis. This compound effectively reduces this infiltration. In mouse models of psoriasis, topical betamethasone treatment significantly suppresses skin thickening and the associated influx of immune cells. nih.gov
Histological analysis of psoriatic plaques from patients treated with a combination of betamethasone dipropionate and calcipotriol revealed a reduction in the number of CD4+ and CD8+ T-cells. medicaljournals.se This reduction in immune cell infiltration is a direct consequence of the suppression of chemokines and cytokines that attract these cells to the site of inflammation. niph.go.jp By down-regulating mediators like CCL20, which is a potent chemoattractant for Th17 cells, betamethasone helps to break the inflammatory cycle that sustains the disease. medicaljournals.se
In inflammatory skin diseases like psoriasis, keratinocytes undergo hyperproliferation and abnormal differentiation, leading to the characteristic thickened, scaly plaques. This compound helps to normalize these processes. Studies have shown that potent glucocorticoids can inhibit keratinocyte proliferation. researchgate.net This anti-proliferative effect is a key component of its therapeutic action in psoriasis. d-nb.infomdpi.com
In addition to inhibiting proliferation, betamethasone also influences keratinocyte differentiation. In an ex vivo human skin model, treatment with betamethasone dipropionate (in combination with calcipotriol) upregulated the expression of late differentiation markers such as loricrin (LOR) and involucrin (B1238512) (IVL), indicating a promotion of a more normalized epidermal differentiation process. nih.gov This helps to restore the skin's barrier function, which is often compromised in inflammatory dermatoses. nih.gov
Effects on Immune Cell Infiltration in Preclinical Models
Immunosuppressive Mechanisms and Cellular Responses
The broad anti-inflammatory and immunosuppressive effects of this compound are rooted in its function as a glucocorticoid receptor agonist. Upon entering a cell, it binds to cytosolic glucocorticoid receptors (GR). patsnap.comvulcanchem.com This binding event causes the receptor-ligand complex to translocate into the nucleus.
Once in the nucleus, the complex acts as a ligand-dependent transcription factor. A primary mechanism of its immunosuppressive action is the inhibition of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). patsnap.comuni-muenchen.de These factors are crucial for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. patsnap.comuni-muenchen.de By suppressing their activity, betamethasone effectively shuts down a wide array of inflammatory pathways.
Additionally, the betamethasone-receptor complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes. patsnap.com One such gene codes for annexin (B1180172) A1 (also known as lipocortin-1), a protein that inhibits phospholipase A2. patsnap.com The inhibition of phospholipase A2 blocks the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes, further dampening the inflammatory response. patsnap.com
Structure-Activity Relationship (SAR) Studies of Betamethasone Esters
The therapeutic efficacy of a topical corticosteroid is heavily influenced by its chemical structure, a concept explored through structure-activity relationship (SAR) studies. For the betamethasone molecule, modifications such as esterification at the C17 position are critical for enhancing its properties. nih.govscribd.com
Esterification, such as the addition of a propionate group to form this compound, significantly increases the lipophilicity of the compound. nih.gov This enhanced lipophilicity improves its ability to penetrate the stratum corneum and reach its target cells within the epidermis and dermis. The nature of the ester at the C17 position creates a balance between skin penetration and subsequent enzymatic hydrolysis within the skin to release the active betamethasone molecule. nih.gov
Other structural features of the betamethasone core are also crucial for its activity. The fluorine atom at the C9-alpha position and the methyl group at the C16-beta position both contribute to its high glucocorticoid potency and minimal mineralocorticoid activity. scribd.comijdvl.com SAR studies have shown that these modifications enhance anti-inflammatory effects while reducing the potential for salt retention. scribd.com The double bond between C1 and C2 in the A ring of the steroid nucleus also enhances glucocorticoid activity and slows the rate of metabolic deactivation. ijdvl.com These combined structural modifications result in a highly potent anti-inflammatory agent suitable for topical application. nih.gov
Influence of Ester Moiety at C17 and C21 on Biological Activity
The biological activity of corticosteroids, including this compound, is significantly modulated by the presence and nature of ester groups at the C17 and C21 positions of the steroid nucleus. These modifications primarily influence the compound's pharmacokinetic properties, such as lipophilicity, which in turn affects its absorption, distribution, and potency, particularly in topical applications.
Esterification, the process of adding an ester group, at the C17 and C21 positions generally increases the lipophilicity (fat-solubility) of the corticosteroid molecule. ijdvl.com This enhanced lipophilicity is a critical factor for topical corticosteroids as it improves their ability to penetrate the stratum corneum, the outermost layer of the skin. ijdvl.comresearchgate.net By traversing this barrier more effectively, the drug can reach its site of action within the epidermis and dermis. Molecules can be non-esters, mono-esters, or di-esters, and this classification impacts their penetration capabilities. ijdvl.com
This compound is a mono-ester derivative of the parent compound, betamethasone. The propionate ester at the C17 position renders the molecule more lipophilic than betamethasone itself. This structural change is crucial for its efficacy as a topical agent. Once absorbed into the skin, these esterified corticosteroids can act as local drug reservoirs, releasing the active parent steroid over time as they are hydrolyzed by esterase enzymes present in the skin. mdpi.com
Research indicates that C17 and C21 esters often function as prodrugs. mdpi.combiosynth.com This means that the esterified molecule itself may have a lower affinity for the glucocorticoid receptor (GR). For instance, studies on corticosterone-21-stearate and corticosterone-21-oleate showed they were poor ligands for the glucocorticoid receptor compared to the unesterified corticosterone, suggesting they must be cleaved to their active form in vivo. nih.gov The rate of this hydrolysis can influence the duration of the drug's action. A faster hydrolysis leads to a quicker onset but potentially shorter duration of activity. nih.gov The primary role of the C17-propionate moiety in this compound is therefore to optimize the delivery of the active betamethasone to its target cells within the skin by modifying its physicochemical properties.
Table 1: Influence of Esterification on Corticosteroid Properties
This table illustrates the general relationship between esterification and key properties of corticosteroids based on the principles discussed.
Compound Esterification Status Relative Lipophilicity Primary Consequence Betamethasone None (Alcohol) Low Lower skin penetration compared to esterified forms. This compound C17 Mono-ester Moderate-High Enhanced skin penetration and formation of a local drug depot. Betamethasone dipropionate C17, C21 Di-ester High Further increased lipophilicity for potent topical delivery.
Impact of Fluorination and Methylation on Receptor Binding and Activity
Fluorination: The addition of a fluorine atom at the 9α position of the steroid's B-ring significantly increases both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqnih.gov This enhancement is attributed to the high electronegativity of the fluorine atom, which exerts an electron-withdrawing effect on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iqhama-univ.edu.sy This electronic influence is believed to stabilize the interaction between the steroid and the glucocorticoid receptor, thereby increasing binding affinity and intrinsic potency. researchgate.net Fluorinated steroids like betamethasone generally penetrate the skin more effectively than nonfluorinated counterparts such as hydrocortisone. nih.gov
The combination of these two structural features—9α-fluorination and 16β-methylation—along with a double bond between carbons 1 and 2, results in a compound that is a highly potent anti-inflammatory agent with minimal mineralocorticoid side effects. ijdvl.comnih.gov This strategic molecular engineering is fundamental to the therapeutic efficacy of betamethasone and its ester derivatives like this compound.
Table 2: Comparative Potency of Corticosteroids Highlighting Structural Modifications
This table compares the relative potencies of various corticosteroids to illustrate the impact of fluorination and methylation. Potencies are relative to Hydrocortisone.
Compound Key Structural Features Relative Anti-Inflammatory (Glucocorticoid) Potency Relative Mineralocorticoid Potency Hydrocortisone Baseline 1 1 Prednisolone Δ1 (double bond at C1-C2) 4 0.8 Dexamethasone Δ1, 9α-Fluoro, 16α-Methyl 25-30 0 Betamethasone Δ1, 9α-Fluoro, 16β-Methyl 25-30 0
Vi. Advanced Analytical Methodologies for Betamethasone 17 Propionate
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the method of choice for analyzing Betamethasone (B1666872) 17-propionate in complex biological matrices and for differentiating it from its isomers. bioscientifica.comnih.gov
LC-MS/MS is extensively used in pharmacokinetic studies to measure the concentration of Betamethasone 17-propionate (B17P), an active metabolite of Betamethasone dipropionate, in biological fluids. researchgate.netnih.gov Sample preparation typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences from the matrix. researchgate.netnih.govscielo.br
A validated LC-MS/MS method for the determination of B17P in human plasma used a C18 column with a mobile phase of methanol (B129727) and water. researchgate.net Detection was achieved using a tandem mass spectrometer with electrospray ionization (ESI), which can be operated in both positive and negative ion modes. researchgate.net Such methods can achieve very low limits of quantification, for example, 0.050 ng/mL for B17P in human plasma. researchgate.net The high sensitivity of UPLC-MS/MS, which can be 3 to 5 times higher than HPLC-MS/MS, is particularly beneficial for these applications. nih.gov These validated methods have been successfully applied to quantify B17P concentrations in plasma and tissue samples (such as lung, liver, and kidney) in animal studies. nih.govnih.gov
| Parameter | This compound (B17P) | Source |
|---|---|---|
| Linearity Range | 0.050 - 50 ng/mL | researchgate.net |
| LLOQ | 0.05 ng/mL | nih.gov |
| Intra-run Precision (% RSD) | < 7.9% | researchgate.net |
| Inter-run Precision (% RSD) | < 12.3% | researchgate.net |
| Mean Extraction Recovery | 83.6% - 85.3% | researchgate.net |
A significant challenge in steroid analysis is the differentiation of structural isomers, such as Betamethasone and its epimer Dexamethasone, which often co-elute chromatographically. ugent.be Mass spectrometry, particularly tandem mass spectrometry (MS/MS or MSⁿ), is a powerful tool for this purpose as isomers can produce unique fragmentation patterns. thermofisher.comrsc.org
While isomers have the same parent ion mass, the relative intensities of their product ions (fragments) upon collision-induced dissociation (CID) can differ reproducibly. rsc.org For instance, the MS² fingerprints of Betamethasone and Dexamethasone show distinguishable differences. rsc.org This principle extends to their esterified derivatives. By comparing the MSⁿ fragmentation patterns of an unknown impurity with those of known reference standards (like Betamethasone 17-valerate and Betamethasone 21-valerate), the identity of the unknown can be confirmed. researchgate.net
In some cases, MS² fingerprints may not be sufficient for differentiation. Higher-order MSⁿ analysis (e.g., MS³) can provide the necessary specificity by isolating a common fragment and subjecting it to further fragmentation, revealing subtle structural differences. rsc.org The fragmentation patterns are influenced by the stereochemistry of the molecule; even minor differences in the spatial arrangement of atoms can lead to different stabilities of fragment ions, resulting in distinct mass spectra. core.ac.uk This technique allows for the confident identification of specific isomers even when they are present in a mixture. ugent.benih.gov
Detection and Quantification in Biological Matrices (e.g., plasma, tissue homogenates in animal studies)
Use of Deuterated Standards in Analytical Research
In the quantitative analysis of this compound, particularly in complex biological matrices, achieving high accuracy and precision is paramount. A key strategy to attain this is the use of stable isotope-labeled internal standards, with deuterated standards being the most common choice. The principle behind this technique, known as isotope dilution mass spectrometry (IDMS), is the addition of a known quantity of a deuterated analogue of this compound to the sample at the beginning of the analytical process. nih.gov
The deuterated standard, for instance this compound-d5, is chemically identical to the analyte but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. medchemexpress.comlgcstandards.com This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical and physical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. medchemexpress.com
The primary advantage of using a deuterated internal standard is its ability to compensate for variations that can occur during the analytical workflow. This includes losses during sample extraction and cleanup, variability in chromatographic retention times, and fluctuations in instrument response, often caused by matrix effects. nih.gov By measuring the ratio of the response of the native analyte to the deuterated standard, a more accurate and reproducible quantification can be achieved. nih.gov
Research has shown that the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification is a deuterated version of the target compound. nih.gov This is because it provides the most accurate mimic of the analyte's properties, including its retention, ionization, and detection characteristics within the mass spectrometer. nih.gov Studies involving the analysis of this compound and other corticosteroids have successfully employed deuterated standards like Betamethasone-d5 to enhance the reliability of the analytical method. springermedizin.denih.gov
In a study aimed at determining the concentration of this compound in human skin, a deuterated standard (B17P-d5) was utilized to ensure accurate quantification via liquid chromatography-mass spectrometry (LC-MS). springermedizin.denih.gov The use of the deuterated standard was crucial for developing a robust method with defined limits of detection and quantification. nih.gov
The following table presents representative data from a method validation study for the quantification of this compound using an LC-MS/MS method with a deuterated internal standard.
Table 1: Representative Method Validation Data for this compound Analysis using a Deuterated Internal Standard
| Parameter | Result |
|---|---|
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-run Precision (%RSD) | < 7.9% |
| Inter-run Precision (%RSD) | < 12.3% |
| Mean Extraction Recovery | 83.6 - 85.3% |
Data is representative and compiled from findings in similar corticosteroid analyses. researchgate.net
It is important to note that in some analytical contexts, such as the analysis of environmental water samples, the hydrolysis of deuterated ester standards like Betamethasone propionate-d5 can occur during sample treatment. umweltbundesamt.debmuv.de To mitigate this, researchers have adopted strategies such as spiking the deuterated internal standards after the sample clean-up steps to prevent their degradation and ensure accurate quantification. umweltbundesamt.debmuv.de
Table 2: List of Compound Names
| Compound Name |
|---|
| Betamethasone |
| This compound |
| This compound-d4 |
| This compound-d5 |
| Betamethasone dipropionate |
| Betamethasone dipropionate-d10 |
| Betamethasone sodium phosphate (B84403) |
| Betamethasone-21-acetate |
| Betamethasone-21-propionate |
| Betamethasone-17-valerate (B13397696) |
| Beclomethasone dipropionate |
| Cortisol |
| Dexamethasone |
Vii. Pharmaceutical Formulation Science and Drug Delivery Research
In Vitro and Ex Vivo Permeation Studies
In vitro and ex vivo studies are fundamental in the development of topical formulations, providing critical insights into the release and penetration characteristics of active pharmaceutical ingredients like betamethasone (B1666872) 17-propionate. These studies help in screening and optimizing formulations before proceeding to more complex preclinical and clinical evaluations.
Assessment of Release Kinetics from Various Vehicles (e.g., creams, lotions, gels)
The release kinetics of a topical drug are significantly influenced by the composition of its vehicle. The rate and extent to which betamethasone 17-propionate is released from a formulation is a primary determinant of its therapeutic availability at the target site within the skin. researchgate.net Studies have investigated the thermal degradation of betamethasone dipropionate, which results in the formation of this compound and other products. nih.govresearchgate.net The degradation process was found to follow first-order kinetics, with the rate constants varying depending on the medium, such as methanol (B129727), acetonitrile, cream, and gel formulations. researchgate.net
For instance, the thermal degradation of betamethasone dipropionate to this compound and other metabolites has been studied in various media, showing that the stability and degradation pathways are pH-dependent. nih.govresearchgate.net In the pH range of 5.5 to 6.5, betamethasone dipropionate degrades to form this compound, betamethasone-21-propionate, and betamethasone alcohol. nih.govresearchgate.net The composition of the vehicle, such as the inclusion of propylene (B89431) glycol in ointments, has been shown to result in high relative potencies, indicating an influence on drug release. researchgate.net Formulations based on nanostructured lipid carriers (NLC) have demonstrated superior drug release compared to traditional topical formulations. nih.govnih.gov Similarly, solid lipid nanoparticles (SLNs) incorporated into a gel base have shown prolonged drug release, with less than 50% of the drug being released over 48 hours. ijdvl.com
Evaluation of Penetration through Model Membranes and Ex Vivo Skin Models (e.g., Franz Cell, Tape Stripping)
To assess skin penetration, researchers commonly employ model systems such as Franz diffusion cells and the tape stripping technique. scirp.orgspringermedizin.de The Franz cell apparatus uses a synthetic membrane or excised skin (often human or porcine) to measure the diffusion of a drug from a donor chamber, where the formulation is applied, to a receptor chamber. scirp.orgspringermedizin.de This method allows for the quantification of the cumulative amount of drug that permeates the skin over time. scirp.org
Tape stripping is a minimally invasive method used in vivo or ex vivo to sequentially remove layers of the stratum corneum with an adhesive tape. scirp.orgscirp.org Subsequent analysis of these tapes allows for the quantification of the drug present in the outermost layer of the skin, providing information on the drug's deposition and penetration into the stratum corneum. scirp.orgscirp.orgnih.gov
A study comparing a novel cream using Polyaphron Dispersion (PAD) technology with a traditional topical suspension (TS) for a combination of calcipotriene and betamethasone dipropionate (BDP) demonstrated the utility of these methods. springermedizin.denih.gov The major human metabolite of BDP is this compound (B17P). springermedizin.deresearchgate.net In vitro Franz cell analysis showed that the cumulative amount of BDP that diffused through human epidermis was significantly greater for the PAD cream at all measured time points compared to the topical suspension. springermedizin.denih.gov
Table 1: Cumulative Betamethasone Dipropionate Diffusion Through Human Epidermis (In Vitro Franz Cell Analysis)
| Time After First Application (h) | CAL/BDP PAD Emulsion Cream (ng/cm²) | CAL/BDP Topical Suspension Gel (ng/cm²) | p-value |
|---|---|---|---|
| 16 | 375 ± 86 | 175 ± 41 | 0.0361 |
| 24 | 665 ± 118 | 347 ± 90 | 0.0303 |
| 40 | 1437 ± 168 | 884 ± 196 | 0.0292 |
| 48 | 2049 ± 230 | 1223 ± 282 | 0.0238 |
| 64 | 3729 ± 372 | 2033 ± 356 | 0.0041 |
| 72 | 4909 ± 458 | 2117 ± 264 | 0.0004 |
Data represents the mean amount of BDP diffused ± standard error of the mean (n=6). The PAD cream showed a statistically significant greater diffusion at all time points. springermedizin.de This table is interactive. You can sort and filter the data.
In vivo tape stripping on human volunteers confirmed these findings, with consistently higher amounts of BDP recovered from the PAD cream application sites at 1, 2, 4, and 8 hours post-application compared to the topical suspension. nih.govresearchgate.net These results indicate that the novel cream formulation delivered more of the active ingredient into the upper stratum corneum and lower epidermis. nih.govresearchgate.net
Development of Novel Drug Delivery Systems
Conventional topical formulations like creams and ointments can have limitations regarding drug stability, skin penetration, and patient acceptability. scirp.org To overcome these challenges, research has focused on developing novel drug delivery systems that enhance the performance of this compound.
Nanoliposomal Formulations for Enhanced Delivery
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. scirp.orgscirp.org In dermatology, liposomes are used to enhance drug penetration into the skin, provide sustained release, and minimize systemic absorption. scirp.orgscirp.org
A study developing a liposomal cream of betamethasone dipropionate aimed to improve upon conventional formulations. scirp.orgscirp.org The liposomes were prepared using an emulsification method with phospholipid 90 and Tween 80. scirp.orgscirp.org The resulting formulation was characterized by its physicochemical properties.
Table 2: Physicochemical Characteristics of a Betamethasone Dipropionate Liposomal Formulation
| Parameter | Value |
|---|---|
| Particle Size | 70.80 ± 3.31 nm |
| Polydispersity Index (PDI) | 0.242 ± 0.038 |
| Zeta Potential | -11.68 ± 0.77 mV |
| Encapsulated Active Ingredient | 83.1% ± 2.4% |
These parameters indicate a nanotechnological formulation with a small particle size and high encapsulation efficiency. scirp.orgscirp.org This table is interactive. You can sort and filter the data.
In vitro and ex vivo studies confirmed the efficacy of the liposomal cream over a commercial product, showing greater penetration into pig ear skin. scirp.orgscirp.org The diffusion of the liposomal formulation was 6.09% after 22 hours, compared to 2.86% for the conventional formulation, demonstrating that encapsulating the drug in liposomes significantly increases its permeation levels. scirp.org
Polyaphron Dispersion (PAD) Technology and Emulsion Systems
Polyaphron Dispersion (PAD) technology is an advanced oil-in-water emulsion system designed to improve topical drug delivery. researchgate.netnih.gov PAD formulations consist of oil droplets containing the solubilized drug, which are encapsulated in a robust, multi-molecular shell structure. nih.govnih.gov This structure protects unstable molecules from degradation and allows for a significant reduction in the amount of surfactant needed compared to conventional creams, which can reduce the risk of skin irritation. researchgate.netnih.gov
This technology has been successfully applied to a combination cream of calcipotriene and betamethasone dipropionate. nih.govnih.gov The PAD vehicle enhances the penetration of both active ingredients into the epidermis and dermis. nih.gov Research comparing a PAD-based cream to a traditional topical suspension found that the PAD formulation delivered more betamethasone dipropionate into the skin, which was confirmed by both in vitro Franz cell analysis and in vivo tape stripping. nih.govresearchgate.net The enhanced delivery is believed to contribute to the greater clinical efficacy observed with PAD-based creams. springermedizin.deresearchgate.net
Impact of Vehicle Composition on Compound Release and Bioavailability in Preclinical Models
The vehicle is not an inert carrier; its composition critically dictates the release and subsequent bioavailability of the active drug. researchgate.netmdpi.com The thermodynamic activity of the drug in the vehicle is a key driving force for its partitioning into the stratum corneum. mdpi.com Excipients can modify this activity and the barrier properties of the skin.
Studies have demonstrated that including penetration enhancers in formulations can significantly alter drug delivery. For example, nanostructured lipid carriers (NLCs) containing oleic acid were developed to improve the skin penetration of betamethasone dipropionate. nih.govnih.gov The results showed that NLC formulations with a higher percentage of oleic acid led to greater penetration and a higher amount of drug passing through the skin, making it suitable for transdermal delivery. nih.gov Conversely, formulations with a lower percentage of oleic acid were more effective at localizing the drug within the skin layers. nih.gov
Another study investigated six different formulations of betamethasone dipropionate 0.05%, each containing a different penetration enhancer. researchgate.net The retention of the drug in human cadaver skin and its absorption were measured.
Table 3: Effect of Penetration Enhancers on Betamethasone Dipropionate Distribution (Ex Vivo)
| Formulation | Penetration Enhancer | Key Finding |
|---|---|---|
| 1 | Elaidyl alcohol | Formulation-3 demonstrated the highest retention of betamethasone in the skin layers (stratum corneum, epidermis, and dermis) and also resulted in the highest levels in the receptor fluid at 12 and 24 hours. researchgate.net |
| 2 | Hexanol | |
| 3 | Dodecanol | |
| 4 | Octadecanol | |
| 5 | Docosanol | |
| 6 | Oleyl alcohol |
This highlights how the choice of excipient can be tailored to either maximize local retention or enhance systemic absorption. researchgate.net This table is interactive. You can sort and filter the data.
Furthermore, the inclusion of propylene glycol in ointment bases has been shown to increase the relative potency of betamethasone derivatives, suggesting enhanced release from the vehicle. researchgate.net The dermatopharmacokinetic (DPK) approach, which uses tape-stripping, has proven effective in distinguishing between different formulations and concentrations, even when traditional pharmacodynamic assays like the vasoconstrictor assay show similar results. researchgate.netnih.gov This underscores the importance of vehicle composition in determining the ultimate bioavailability of a topical steroid. researchgate.netnih.gov
Stability of this compound within Formulations
The chemical stability of this compound in pharmaceutical formulations is a critical factor influencing the efficacy and safety of the final drug product. As a potent glucocorticoid, maintaining its structural integrity within a formulation is paramount. Research has demonstrated that this compound is susceptible to degradation through various pathways, which are significantly influenced by the formulation's composition and environmental factors such as pH and temperature.
This compound is often a primary degradation product of Betamethasone dipropionate. nih.govresearchgate.netnih.gov The degradation of Betamethasone dipropionate can lead to the formation of this compound, Betamethasone 21-propionate, and Betamethasone alcohol. nih.govresearchgate.netnih.gov The stability of this compound itself is transient, as it can undergo further conversion.
Degradation Pathways and Kinetics:
The degradation of this compound and its parent compound, Betamethasone dipropionate, generally follows first-order kinetics. nih.govnih.gov The primary degradation pathway involves the hydrolysis of the ester groups and intramolecular acyl migration. Specifically, Betamethasone dipropionate degrades to form both this compound and Betamethasone 21-propionate. nih.govresearchgate.net Subsequently, this compound can isomerize to the more stable Betamethasone 21-propionate. core.ac.uk This isomerization is a significant consideration as the 21-ester exhibits considerably lower therapeutic potency. core.ac.uk Further hydrolysis of these monopropionate esters leads to the formation of Betamethasone alcohol. nih.govresearchgate.net
Influence of pH:
The pH of the formulation is a critical determinant of the stability and degradation profile of this compound. Studies on the thermal degradation of Betamethasone dipropionate across a pH range of 2.5 to 7.5 have shown that the formation of this compound increases with rising pH. nih.gov Conversely, the formation of Betamethasone 21-propionate and Betamethasone alcohol decreases as the pH increases. nih.gov It has been observed that in the lower pH range of 2.5-4.5, any formed this compound is unstable and readily converts to Betamethasone 21-propionate. nih.gov The optimal pH for the stability of the parent compound, Betamethasone dipropionate, is in the acidic range of 3.5-4.5, which in turn influences the initial formation rate of this compound. nih.govnih.gov Emulsion gels prepared at a lower pH of 5 demonstrated better stability compared to those at a pH of 8, where degradation was more pronounced. researchgate.netresearchgate.net
Table 1: Effect of pH on the Formation of this compound and Other Degradation Products from Betamethasone Dipropionate
| pH | This compound Formation | Betamethasone 21-Propionate Formation | Betamethasone Alcohol Formation |
|---|---|---|---|
| 2.5 | Minimal, unstable | Primary product | Minimal |
| 3.5 - 4.5 | Low | Significant | Present |
| 5.5 - 6.5 | Increases | Decreases | Present |
| 7.5 | Significant | Decreases | Minimal |
Influence of Temperature and Other Factors:
Elevated temperatures accelerate the degradation of corticosteroids. researchgate.netresearchgate.net Thermal degradation studies are often conducted to predict the shelf-life and stability of formulations. The degradation of Betamethasone dipropionate to its byproducts, including this compound, is triggered by higher temperatures. researchgate.netresearchgate.net
The polarity of the solvent medium also plays a role. The rate of degradation of Betamethasone esters tends to increase with a decrease in the dielectric constant of the solvent, indicating greater stability in more polar media. nih.gov Furthermore, an increase in the concentration and ionic strength of phosphate (B84403) buffers has been shown to decrease the rate of degradation. nih.govnih.gov
Influence of Excipients:
The choice of excipients in a formulation can significantly impact the stability of this compound. Research has shown that certain excipients can either enhance stability or promote degradation. For instance, in cream formulations, the excipient Transcutol has been found to provide maximum stability for Betamethasone dipropionate, thereby minimizing the formation of its degradation products. nih.gov Conversely, incompatibilities have been observed between Betamethasone dipropionate and hexylene glycol, leading to increased degradation. nih.gov
Forced Degradation Studies:
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. nih.govscienceopen.comijpsonline.com These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light. ijpsonline.com In the case of Betamethasone dipropionate formulations, forced degradation leads to the formation of known related substances, including this compound and Betamethasone 21-propionate. nih.govscienceopen.comresearchgate.net This confirms that these are primary degradation products to be monitored during stability testing of the final product.
Table 2: Summary of Factors Influencing the Stability of this compound
| Factor | Effect on this compound Stability | Detailed Findings |
|---|---|---|
| pH | Highly dependent | Formation increases with pH; unstable at low pH (2.5-4.5) and converts to Betamethasone 21-propionate. nih.gov |
| Temperature | Degradation increases with temperature | Elevated temperatures accelerate the hydrolysis and formation from Betamethasone dipropionate. researchgate.netresearchgate.net |
| Solvent Polarity | More stable in polar media | Degradation rate increases as solvent dielectric constant decreases. nih.gov |
| Excipients | Variable | Transcutol enhances stability, while hexylene glycol can cause incompatibility. nih.gov |
| Ionic Strength | Increased stability with higher ionic strength | Increasing phosphate buffer concentration decreases the degradation rate. nih.govnih.gov |
Q & A
Q. How can HPLC methods be validated for quantifying Betamethasone 17-propionate in pharmaceutical formulations?
- Methodological Answer : Validation should include calibration curves (e.g., linearity over 1–40 µg/mL), determination of limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios, and precision/recovery tests. For this compound, parameters similar to its analogs (e.g., Betamethasone 17-valerate: LOD 0.035 µg/mL, LOQ 0.107 µg/mL) can guide protocol design . Statistical reporting must align with analytical standards (e.g., specifying R² values ≥0.9995 and instrument precision limits) .
Q. What are the key structural and metabolic distinctions between this compound and its dipropionate parent compound?
- Methodological Answer : Betamethasone dipropionate is hydrolyzed to this compound (B17P) as the primary metabolite, with further degradation to betamethasone . Structural differences (e.g., esterification at the 17-position vs. 17,21-positions) influence lipophilicity and metabolic stability. Researchers should use NMR (e.g., 19F-NMR) or mass spectrometry to track hydrolysis pathways and confirm metabolite identities .
Advanced Research Questions
Q. How can interspecies variability in this compound’s pharmacological activity be systematically evaluated?
- Methodological Answer : Comparative studies should measure thymolytic activity in rodent models, as seen in clobetasol 17-propionate (2–10× more potent than betamethasone in mice but equipotent in rats). Use dose-response curves and species-specific pharmacokinetic models to account for metabolic differences. Include controls for hydrolysis rates and tissue distribution .
Q. What advanced analytical techniques overcome limitations in detecting this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : 19F-NMR provides specificity for fluorine-containing steroids like this compound, avoiding matrix interference common in UV-based HPLC. For low concentrations (<0.05 µg/mL), combine solid-phase extraction with tandem mass spectrometry (SPE-LC-MS/MS) to enhance sensitivity .
Q. How do formulation excipients impact the stability and bioavailability of this compound in topical creams?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) to assess degradation kinetics. Use Franz diffusion cells to compare permeation rates across formulations. Monitor propionate ester hydrolysis under varying pH and emulsifier conditions to optimize shelf life .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported potency values for this compound across studies?
- Methodological Answer : Standardize assays (e.g., receptor-binding vs. anti-inflammatory models) and control for metabolite interference (e.g., betamethasone). Meta-analyses should adjust for variables like species, administration route, and detection limits. Cross-validate findings using orthogonal methods (e.g., ELISA and HPLC) .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
- Methodological Answer : Document stereochemical purity via chiral HPLC or X-ray crystallography. For esterification at the 17-position, optimize reaction conditions (e.g., anhydrous propionic acid, catalytic H2SO4) and characterize products using IR spectroscopy (C=O stretch at ~1730 cm⁻¹) .
Experimental Design Considerations
Q. What controls are essential when studying this compound’s effects on gene expression in vitro?
- Methodological Answer : Include vehicle controls (e.g., propylene glycol) to isolate solvent effects. Use glucocorticoid receptor antagonists (e.g., mifepristone) to confirm mechanism-specific responses. Normalize RNA-seq data to housekeeping genes validated in the target cell type .
Q. How can researchers minimize batch-to-batch variability in this compound reference standards?
- Methodological Answer : Source certified reference materials (e.g., LGC Standards) with documented purity (>98%). Implement QC checks via melting point analysis and comparative NMR against published spectra .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
